molecular formula C27H29N3O6 B12512951 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B12512951
M. Wt: 491.5 g/mol
InChI Key: ZTAXYCGZXSYIMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, azidation, and benzylation reactions. The starting material, 2-deoxy-D-glucose, undergoes selective protection of hydroxyl groups followed by azidation at the 2-position. Subsequent benzylation at the 3 and 6 positions yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the general approach involves scaling up the laboratory synthesis procedures, ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Potential use in the development of glycosylated drugs and therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its reactivity due to the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3

InChI Key

ZTAXYCGZXSYIMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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